5-benzyl-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one
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Overview
Description
The compound 5-benzyl-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a complex organic molecule featuring a pyrimidinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a 2-methoxyphenyl derivative and a suitable precursor such as an α-haloketone.
Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Pyrimidinone Core Construction: The final step involves the formation of the pyrimidinone core through a condensation reaction between a benzyl-substituted amine and a methyl-substituted pyrimidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the pyrimidinone core, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide in appropriate solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the oxazole and pyrimidinone rings.
Substitution: Halogenated or alkylated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its unique structure allows for the exploration of new therapeutic targets and the design of novel pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-2-(((2-phenyl-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one
- 5-benzyl-2-(((2-(2-hydroxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-benzyl-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group on the phenyl ring, for example, can influence the compound’s electronic properties and its interactions with biological targets.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Properties
IUPAC Name |
5-benzyl-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-19(13-17-9-5-4-6-10-17)22(28)27-24(25-15)31-14-20-16(2)30-23(26-20)18-11-7-8-12-21(18)29-3/h4-12H,13-14H2,1-3H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFZLMBBAFRNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=C(OC(=N2)C3=CC=CC=C3OC)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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